17-epi Limaprost
Description
Contextualization within Prostaglandin (B15479496) E1 Analogues and Derivatives
Prostaglandins (B1171923) are a class of eicosanoids, which are physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. wikipedia.org Derived enzymatically from fatty acids like arachidonic acid, all prostaglandins feature a 20-carbon structure that includes a five-carbon ring. wikipedia.org Prostaglandin E1 (PGE1), also known as Alprostadil, is a member of this family with functions including vasodilation and the inhibition of platelet aggregation. wikipedia.orgmedchemexpress.com
Due to their therapeutic potential, numerous synthetic analogues and derivatives of PGE1 have been developed. researchgate.net These modifications aim to enhance stability, oral bioavailability, or receptor selectivity. Limaprost is one such synthetic analogue, designed for oral administration. medchemexpress.comnih.gov Other well-known PGE1 analogues include Misoprostol. medchemexpress.com These compounds, along with their related impurities and metabolites like 17-epi Limaprost, form a large family of molecules used in both clinical applications and fundamental research to probe biological systems. researchgate.netbiorxiv.org The development of new synthetic methodologies continues to produce novel analogues, highlighting the importance of this class of compounds in medicinal chemistry. researchgate.net
Stereochemical Relationship to Limaprost and Prostaglandin E1 Series
The defining characteristic of this compound is its stereochemical configuration. Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. geeksforgeeks.org this compound and Limaprost share the same molecular formula and connectivity but differ in the spatial orientation at the C-17 carbon atom. nih.gov
Specifically, Limaprost has an (S) configuration at the C-17 stereocenter (part of the methyl-bearing carbon in the side chain), whereas this compound has the (R) configuration at this position. nih.govnih.gov This subtle change distinguishes it from the parent drug, Limaprost. The core structure of both molecules is based on Prostaglandin E1, which also has a defined stereochemistry that is crucial for its biological function. researchgate.net The stereochemistry of the hydroxyl group at C-15, for example, is critical for the bioactivity of most prostaglandins. researchgate.net
| Feature | This compound | Limaprost |
|---|---|---|
| CAS Number | 75554-85-7 nih.gov | 74397-12-9 nih.gov |
| Molecular Formula | C22H36O5 nih.gov | |
| Molecular Weight | 380.53 g/mol | |
| IUPAC Name | (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid nih.gov | (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid nih.gov |
| Key Stereochemical Difference | (R)-configuration at C-17 | (S)-configuration at C-17 |
Significance of Epimeric Structures in Bioactive Molecules
The existence of epimers has profound implications in chemistry and pharmacology. A change in configuration at a single chiral center can dramatically alter a molecule's physical, chemical, and biological properties. algoreducation.combiologynotesonline.com This is because biological systems, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its biological target often depends on a precise three-dimensional fit.
Consequently, one epimer of a drug might be therapeutically active while another could be less active, inactive, or even produce different or unwanted effects. numberanalytics.com This principle is fundamental to drug development, where understanding the stereochemistry of a drug is crucial for designing safe and effective medications. numberanalytics.com The process of epimerization, the interconversion of epimers, can also be a significant factor in drug metabolism and stability. geeksforgeeks.orgfiveable.me The study of epimers helps to understand metabolic pathways and how slight structural changes affect the biological processing of molecules. numberanalytics.comfiveable.me
Overview of Research Importance for Stereochemically Defined Prostanoids
Prostanoids are metabolites of arachidonic acid that play key roles in numerous physiological and pathological processes, including inflammation and platelet aggregation. nih.gov The biological activity of naturally occurring prostaglandins and their synthetic analogues is highly dependent on their specific stereochemistry. researchgate.netwikipedia.org For instance, the natural 15(S)-hydroxyl configuration is critical for the potent activity of many prostaglandins. researchgate.net
Therefore, research focused on stereochemically defined prostanoids is vital for several reasons:
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating specific stereoisomers, such as epimers, researchers can determine which structural features are essential for binding to prostanoid receptors (e.g., EP1, EP2, EP3, EP4) and eliciting a biological response. medchemexpress.comnih.gov
Synthetic Chemistry: The total synthesis of stereochemically pure prostaglandins is a significant challenge that drives innovation in organic synthesis methodologies. bristol.ac.ukcaltech.edu Developing methods to control the stereochemistry at multiple centers is a major focus in the field. caltech.edu
Drug Discovery: Creating novel prostanoid analogues with specific stereochemistry can lead to drugs with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net Understanding the impact of epimerization helps in designing more stable and effective therapeutic agents.
The study of compounds like this compound, even as a synthetic impurity, contributes to this fundamental knowledge base, allowing for a deeper understanding of how subtle stereochemical changes influence the complex biology of prostanoids.
Properties
CAS No. |
75554-85-7 |
|---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control in 17 Epi Limaprost Synthesis
Retrosynthetic Analysis and Key Precursors for Prostaglandin (B15479496) Analogues
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. For prostaglandin analogues like 17-epi Limaprost, the analysis typically involves three key disconnections that break the molecule down into three fundamental building blocks: the cyclopentanone (B42830) core, the alpha (α) side chain, and the omega (ω) side chain.
The primary goal of this deconstruction is to identify key intermediates that can be synthesized with high stereochemical purity and then combined efficiently. Historically, a highly versatile and widely used key intermediate is the Corey lactone (also known as the Corey aldehyde precursor). google.comnih.gov This bicyclic lactone contains the correctly configured stereocenters (at C-8, C-9, C-11, and C-12 relative to the final prostaglandin structure) that form the foundation of the cyclopentane (B165970) ring. google.com Its use simplifies the synthetic challenge by providing a robust, pre-functionalized core upon which the two side chains can be installed sequentially. nih.gov Modern strategies, while sometimes diverging, often still rely on precursors that establish the stereochemistry of the cyclopentane core early in the synthesis. oup.com
Key Precursors in Prostaglandin Synthesis:
| Precursor | Description | Key Features |
| Corey Lactone | A bicyclic lactone diol that is a cornerstone of classical prostaglandin synthesis. | Contains four pre-defined stereocenters for the cyclopentane core. google.comnih.gov |
| Bicyclic Enals | Intermediates generated via organocatalytic domino reactions. nih.gov | Allows for rapid, enantioselective construction of the core from simple starting materials. researchgate.net |
| Cyclopentenones | Substrates for conjugate addition reactions to install the ω-side chain. | A common intermediate in three-component coupling strategies. znaturforsch.com |
Classical and Modern Approaches to Prostaglandin E1 Core Structure Elaboration
The construction of the central five-membered ring of PGE1 analogues is the crux of the synthetic effort. Over several decades, the strategies to achieve this have evolved from classical, multi-step sequences to more streamlined, modern catalytic approaches.
The seminal work by E.J. Corey established a landmark route to prostaglandins (B1171923) that remains influential today. google.com The "Corey Lactone" approach provides a reliable and stereocontrolled pathway to the prostaglandin core. nih.govoup.com
The general sequence involves:
Preparation of the Corey Lactone: This intermediate is synthesized stereoselectively, often starting from a Diels-Alder reaction to set up the initial ring structure and its stereochemistry. oup.comsfu.ca
Functional Group Manipulation: The primary alcohol of the Corey lactone is oxidized to an aldehyde (the "Corey aldehyde"). google.com
Omega (ω) Chain Installation: The ω-side chain (which for this compound would contain the C17 epimeric center) is introduced via a Horner-Wadsworth-Emmons reaction with the Corey aldehyde. This step forms the C13-C14 double bond and establishes the C15 hydroxyl group, often with stereoselective reduction of the resulting ketone.
Alpha (α) Chain Installation: The lactone is reduced to a lactol (a cyclic hemiacetal) using a reagent like diisobutylaluminium hydride (DIBAL-H). google.com The α-side chain is then added using a Wittig reaction, which reacts with the aldehyde form of the lactol in equilibrium. google.com
Modifications to this classical approach have focused on improving efficiency and yields. For instance, patent literature describes streamlined processes that reduce the number of linear steps and optimize protecting group strategies for large-scale synthesis.
Modern synthetic chemistry has increasingly moved towards catalytic enantioselective methods that build chirality from achiral starting materials, often in fewer steps than classical routes.
Organocatalysis: A significant breakthrough in prostaglandin synthesis involves the use of small organic molecules as catalysts. For example, proline-catalyzed aldol (B89426) cascade reactions of succinaldehyde (B1195056) can generate a key bicyclic enal intermediate in a single step with excellent enantiomeric excess (e.e.). nih.gov This enal is perfectly functionalized for the subsequent attachment of the α- and ω-side chains, offering a highly efficient alternative to the classical Corey route. researchgate.net
Metal-Catalyzed Reactions: Tandem reactions catalyzed by transition metals are also powerful tools. A catalytic enantioselective synthesis of PGE1 methyl ester has been developed using a copper-catalyzed tandem 1,4-addition-aldol reaction. core.ac.uk This method constructs the cyclopentanone ring and sets the stereocenters at C8 and C12 in a single, highly enantioselective step.
Representative Enantioselective Reactions in Prostaglandin Core Synthesis:
| Reaction Type | Catalyst System | Key Intermediate | Stereoselectivity |
| Aldol Cascade nih.gov | Proline | Bicyclic Enal | 98% e.e. |
| Tandem 1,4-Addition-Aldol core.ac.uk | Cu(OTf)₂ / Chiral Phosphoramidite | Functionalized Cyclopentanone | Up to 97% e.e. |
| Asymmetric Michael Addition znaturforsch.com | Chiral Cuprate | Functionalized Cyclopentanone | Establishes C8 and C12 stereocenters |
Stereoselective Introduction of the C17 Epimeric Center
The defining structural feature of this compound is the stereochemistry at the C17 position on the ω-side chain, which is inverted relative to Limaprost. The synthesis of this specific epimer requires precise control during the construction and attachment of the ω-side chain precursor.
Conjugate addition is one of the most common and effective methods for attaching the ω-side chain to the prostaglandin core. In this approach, a cyclopentenone intermediate (the Michael acceptor) is reacted with a nucleophilic organometallic reagent, typically a lithium diorganocuprate, that carries the pre-formed ω-side chain.
The stereochemistry at C17 is established before the conjugate addition step, during the synthesis of the side-chain fragment itself. To produce this compound, a synthetic route would be designed to produce the ω-side chain with the (R)-configuration at the carbon that will become C17. The subsequent conjugate addition then forms the C12-C13 bond. The stereochemical outcome of the addition itself (controlling C11 and C12) is directed by the existing chirality on the cyclopentenone ring.
Diastereoselective alkylation offers an alternative route for C-C bond formation. While often used to build up core structures, similar logic can be applied to side-chain synthesis. For example, the alkylation of an enolate with an electrophile containing the requisite functionality can be rendered diastereoselective by the presence of other chiral centers in the molecule. nih.govacs.org A study on the synthesis of a prostaglandin D2 receptor antagonist demonstrated a highly diastereoselective alkylation of (+)-nopinone, achieving a 99:1 diastereomeric ratio, showcasing the power of this method in controlling stereochemistry. acs.org
To enforce the specific stereochemistry required for the 17-epi side chain, chemists employ asymmetric synthesis strategies.
Organocatalysis provides a more modern and efficient alternative. Instead of incorporating a stoichiometric chiral unit, a small, chiral organic molecule is used in catalytic amounts to control the stereochemistry of a reaction. oup.com Organocatalysis could be used to synthesize the chiral alcohol on the ω-side chain via an asymmetric reduction or to construct the carbon skeleton of the side chain through an enantioselective aldol or Michael reaction. researcher.life This avoids the need for attaching and removing an auxiliary group, making the synthesis more atom- and step-economical.
Enantiomeric Excess and Stereoisomeric Purity in Synthesis
The stereochemical integrity of prostaglandin analogs is paramount to their biological function, and the synthesis of this compound necessitates rigorous control over its stereoisomeric purity. The defining feature of this epimer is the stereochemistry at the C-17 position of the ω-side chain. Achieving high enantiomeric and diastereomeric purity is a focal point in synthetic strategies, often relying on stereoselective reactions.
In the broader context of prostaglandin synthesis, biocatalysis has emerged as a powerful tool for establishing critical stereocenters with high fidelity. rsc.orgrsc.org For instance, the use of enzymes such as Baeyer-Villiger monooxygenases (BVMO) and ketoreductases (KRED) allows for exceptional stereocontrol. rsc.orgresearchgate.net KREDs, in particular, are employed for the stereoselective reduction of ketone precursors to the corresponding chiral alcohols that form the ω-side-chain, a key step in defining the stereochemistry at positions like C-15 and, by extension, influencing the environment around C-17. rsc.org The application of a ketoreductase to pre-assembled enone intermediates can yield diastereomeric ratios (dr) as high as 99:1. rsc.orgrsc.org Similarly, chemoenzymatic strategies have been developed where a Baeyer-Villiger monooxygenase-catalyzed oxidation of a bicyclic ketone intermediate proceeds with 99% enantiomeric excess (ee). rsc.org
These enzymatic methods offer superior stereoselectivity under mild conditions compared to many traditional chemocatalytic reactions. rsc.org The principles of these highly stereoselective transformations are directly applicable to the synthesis of specific epimers like this compound, where controlling the configuration of the methyl group at C-17 is the objective.
Table 1: Examples of Stereocontrol in Prostaglandin Synthesis
| Method | Enzyme/Catalyst | Substrate Type | Result | Reference |
| Biocatalytic Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Bicyclic Ketone | 99% enantiomeric excess (ee) | rsc.org |
| Biocatalytic Reduction | Ketoreductase (KRED) | Enone Intermediate | >99:1 diastereomeric ratio (dr) | rsc.org |
| Catalytic Dicarbofunctionalization | Nickel Catalyst | Cyclopentene-diol derivative | Generation of two consecutive stereocenters | nih.gov |
Purification and Isolation Techniques for Epimeric Compounds
The co-formation of multiple stereoisomers, including epimers, during the synthesis of complex molecules like Limaprost is a common challenge. The structural similarity between epimers, such as Limaprost and this compound, which differ only in the spatial arrangement at the C-17 position, makes their separation particularly difficult. cymitquimica.comnih.gov Consequently, advanced purification and isolation techniques are required to obtain the desired epimer in high purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of prostaglandin epimers. mdpi.com Chiral HPLC, in particular, is indispensable for resolving enantiomers and diastereomers. The development of an effective HPLC method involves the careful selection of a suitable chiral stationary phase (CSP) and optimization of the mobile phase composition and temperature. mdpi.com For example, a Chiracel OJ-RH column has proven effective for separating various prostaglandin enantiomeric pairs using an eluent mixture of acetonitrile (B52724), methanol, and water at a controlled pH. mdpi.com Optimizing parameters such as column temperature can be critical for achieving adequate resolution between closely related epimers. mdpi.com
Beyond analytical separation, preparative chromatography is used for isolation on a larger scale. Column chromatography is a standard method, though it may require multiple steps and careful solvent gradient selection to resolve epimers. mdpi.com In some synthetic processes for prostaglandin analogs like tafluprost, the challenge of separating epimeric diol intermediates is circumvented by in situ protection of the desired isomer with a boronate ester, followed by oxidation and deprotection. google.com This chemical resolution strategy avoids a difficult chromatographic separation step. google.com
For trace-level detection and quantification in biological matrices, highly sensitive methods combining multi-dimensional liquid chromatography with tandem mass spectrometry (LC-MS/MS) are employed. researchgate.net These systems can involve complex sample preparation, such as solid-phase extraction (SPE), to isolate the target compound from a complex mixture before analysis. researchgate.net
Table 2: Purification and Separation Techniques for Prostaglandin Epimers
| Technique | Application | Key Features | Reference |
| Chiral HPLC | Analytical and Preparative Separation | Utilizes Chiral Stationary Phases (e.g., Chiracel OJ-RH); requires optimization of eluent and temperature for resolution. | mdpi.com |
| Column Chromatography | Preparative Isolation | Standard purification method; may require extensive optimization for epimer separation. | mdpi.com |
| In Situ Derivatization | Chemical Resolution | Protects one epimer to alter its chemical properties, facilitating separation from the undesired epimer. | google.com |
| 2D-LC/MS/MS | Ultrasensitive Quantification | Combines two-dimensional liquid chromatography with mass spectrometry for high selectivity and low detection limits (pg/mL range). | researchgate.net |
| Solid-Phase Extraction (SPE) | Sample Preparation | Used to clean up and concentrate the analyte from complex matrices prior to chromatographic analysis. | researchgate.net |
Development of Novel Synthetic Pathways for this compound
A key strategy in modern prostaglandin synthesis is the "unified" or "divergent" approach, where a common intermediate is used to produce a variety of analogs. rsc.orgrsc.orgresearchgate.net This is highly economical for producing related compounds like epimers. A chemoenzymatic total synthesis approach, for example, uses a readily available starting material to create a common chiral intermediate through enzymatic reactions. researchgate.net This intermediate can then be converted into different prostaglandin analogs in a few steps. rsc.org
One patented method for Limaprost synthesis highlights a streamlined process that reduces the number of linear steps compared to traditional routes. This pathway involves the protection of hydroxyl and carboxyl groups, oxidation of a hydroxyl to a ketone, and a stereospecific reduction. The development of pathways for this compound would likely follow a similar convergent strategy, where the core cyclopentanone ring and the α-chain are assembled first, followed by the addition of the specific ω-side chain containing the 17(R)-methyl group.
Innovations in catalysis also drive the development of new pathways. Nickel-catalyzed reactions have been used to create consecutive stereocenters, and palladium-catalyzed carbonylative spirolactonization helps build the core ring structure of prostaglandin metabolites. nih.gov Furthermore, Z-selective cross-metathesis offers a modern alternative to traditional Wittig reactions for introducing side chains with high stereoselectivity and functional group tolerance. nih.gov Such catalytic methods represent the forefront of synthetic design and could be adapted for a more efficient and controlled synthesis of this compound.
Advanced Analytical and Spectroscopic Characterization of 17 Epi Limaprost
Elucidation of Absolute and Relative Stereochemistry
Determining the precise three-dimensional arrangement of atoms is fundamental to the characterization of 17-epi Limaprost, distinguishing it from its parent compound and other related isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and relative stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework, while advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space correlations between protons, helping to define the molecule's conformation and the relative configuration of its stereocenters.
The epimerization at C-17 primarily influences the local magnetic environment. In the ¹H NMR spectrum, the chemical shift and multiplicity of the C-17 proton and the adjacent C-20 methyl protons would show slight but measurable differences compared to Limaprost. Similarly, in the ¹³C NMR spectrum, the resonance for C-17, and to a lesser extent its neighboring carbons (C-16, C-18, C-20), would be shifted. Two-dimensional NMR studies focusing on correlations between the protons on the ω-chain are crucial for confirming the stereochemical assignment. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences for Key Nuclei (Note: Data for Limaprost is referenced from literature ; shifts for this compound are predicted based on known effects of stereoisomerism.)
| Nucleus Position | Limaprost (Observed δ) | This compound (Predicted δ) | Expected Difference |
| ¹H NMR | |||
| C-17 Proton | Multiplet | Shifted Multiplet | Minor Δδ |
| C-20 Methyl Protons | Doublet | Shifted Doublet | Minor Δδ |
| ¹³C NMR | |||
| C-17 | ~25-35 ppm | Shifted resonance | ~0.5-2.0 ppm |
| C-20 (Methyl) | ~15-25 ppm | Shifted resonance | ~0.1-1.0 ppm |
X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule by mapping the electron density of a single crystal. libretexts.orgwikipedia.org This technique yields a precise three-dimensional model of the atomic arrangement, including bond lengths, bond angles, and the absolute configuration of all chiral centers. wikipedia.org
For this compound, obtaining a suitable single crystal would allow for its subjection to a beam of monochromatic X-rays. The resulting diffraction pattern is then mathematically analyzed to build a model of the molecular structure in the solid state. wikipedia.orgresearchgate.net This analysis would unambiguously confirm the stereochemical inversion at the C-17 position relative to Limaprost and elucidate the conformation of the cyclopentanone (B42830) ring and its side chains within the crystal lattice. jst.go.jp
Chiral chromatography is essential for separating stereoisomers and assessing the enantiomeric or diastereomeric purity of a substance. lcms.cz High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for analyzing prostaglandins (B1171923) and their isomers. mdpi.com
To resolve this compound from Limaprost, a method would be developed using a specialized chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OJ or OD series). mdpi.comresearchgate.net The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol) for normal-phase, or acetonitrile (B52724)/methanol/water for reversed-phase, is optimized to achieve baseline separation of the epimers. mdpi.com The resolution achieved allows for the accurate quantification of this compound, which is crucial when it is present as an impurity in the active pharmaceutical ingredient, Limaprost.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a core technique for confirming the molecular weight and formula of this compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) can determine the compound's elemental composition with high accuracy.
As an epimer of Limaprost, this compound has an identical molecular formula (C₂₂H₃₆O₅) and thus the same monoisotopic mass. nih.gov In negative ion mode ESI-MS, it is expected to form a prominent [M-H]⁻ ion at an m/z of 379.2563. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment this precursor ion, yielding a characteristic pattern. This fragmentation pattern is dictated by the molecule's functional groups and is expected to be virtually identical to that of Limaprost, as epimeric centers rarely alter major fragmentation pathways. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Ion Mode | Expected m/z | Description |
| HRMS | ESI (-) | 379.2563 | [M-H]⁻ Precursor Ion |
| MS/MS | ESI (-) | 299.3 | Product ion from cleavage at the cyclopentane (B165970) ring |
| MS/MS | ESI (-) | 193.0 | Product ion from side-chain fragmentation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. edinst.com These techniques are complementary, as a vibrational mode's activity depends on a change in the dipole moment (IR) or polarizability (Raman). photothermal.com
The spectrum of this compound is defined by its key functional groups: hydroxyl (-OH), carboxylic acid (-COOH), ketone (C=O), and carbon-carbon double bonds (C=C). While the IR and Raman spectra of this compound are expected to be very similar to those of Limaprost, subtle differences may arise in the fingerprint region (below 1500 cm⁻¹) due to minor changes in the vibrational modes of the crystal lattice or molecular backbone resulting from the different stereochemistry at C-17. americanpharmaceuticalreview.com
Table 3: Key Vibrational Spectroscopy Bands for this compound (Based on functional groups and reference data for Limaprost )
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | IR | ~3300 | O-H Stretch |
| Carboxylic Acid C=O | IR | ~1700 | C=O Stretch |
| Ketone C=O | IR, Raman | ~1720-1740 | C=O Stretch |
| Alkene C=C | IR, Raman | ~1650 | C=C Stretch |
| C-H Bonds | IR, Raman | ~2850-3000 | C-H Stretch |
Chromatographic Method Development and Validation for Purity Assessment
Developing and validating a robust chromatographic method is paramount for accurately assessing the purity of this compound and for its quantification as an impurity within Limaprost drug substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the standard approach.
Method development involves optimizing several parameters to ensure adequate separation of this compound from Limaprost and other related substances or degradation products. researchgate.net Key parameters include:
Column: A C18 stationary phase is commonly used.
Mobile Phase: A buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol.
Detection: UV detection is standard, although LC-MS provides greater sensitivity and specificity.
Once developed, the method must be validated according to regulatory guidelines. Validation demonstrates that the method is suitable for its intended purpose and typically includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and the limit of detection (LOD) and quantification (LOQ). For instance, a validated LC-MS/MS method for Limaprost has achieved a lower limit of detection of 0.1 pg/mL, showcasing the sensitivity required for impurity analysis.
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) stands as a premier technique for the analysis of prostaglandins and their isomers due to its high resolution, sensitivity, and speed. The application of UPLC, an evolution of High-Performance Liquid Chromatography (HPLC), is critical for separating this compound from Limaprost and other related impurities. Methodologies are often based on those developed for the parent compound, Limaprost, which requires quantification at very low levels in biological matrices and pharmaceutical formulations. nih.govnih.gov
Research into Limaprost analysis reveals that liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is essential for achieving the required sensitivity, with detection limits in the sub-picogram per milliliter (pg/mL) range. nih.govnih.gov For impurity profiling, UV detection is commonly used. The separation of epimers like this compound is challenging and typically relies on reverse-phase chromatography with columns that offer high resolving power. The selection of mobile phase composition, pH, and gradient elution is optimized to maximize the separation factor between the closely related epimeric peaks.
Key Research Findings:
High Sensitivity: Methods developed for Limaprost have achieved lower limits of quantification (LLOQ) at the sub-pg/mL level, demonstrating the sensitivity of LC-MS/MS systems for this class of compounds. nih.gov
Selectivity: The combination of chromatographic separation with mass spectrometric detection provides exceptional selectivity, allowing for the differentiation of isomers from endogenous interferences in complex matrices. nih.gov
Epimer Separation: While challenging, the separation of epimers by LC has been demonstrated for other classes of compounds, indicating that with appropriate column chemistry (e.g., C18, phenyl-hexyl) and mobile phase optimization, baseline or near-baseline resolution between Limaprost and this compound can be achieved. rsc.org
Below is a representative table of UPLC method parameters applicable for the analysis of this compound.
| Parameter | Typical Conditions |
|---|---|
| Instrument | UPLC System coupled with a UV or Mass Spectrometer Detector |
| Column | High-strength silica (B1680970) (HSS) T3 or equivalent C18, ~2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized gradient from ~30% to 95% Mobile Phase B |
| Column Temperature | 40 - 50 °C |
| Detector | Photodiode Array (PDA) or Tandem Mass Spectrometer (MS/MS) |
| MS Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Precursor ion [M-H]⁻ at m/z 379.3 → Product ions |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandins, although it typically requires a derivatization step to improve the volatility and thermal stability of these polar molecules. researchgate.net For this compound, derivatization of the carboxylic acid and hydroxyl groups is necessary to convert the compound into a form suitable for GC analysis. Common derivatization procedures include esterification (e.g., with pentafluorobenzyl bromide) followed by silylation (e.g., with BSTFA) to cap the hydroxyl groups.
The primary application of GC-MS in this context is for structural confirmation and the detection of specific impurities that may be more amenable to gas-phase separation. The use of a deuterated internal standard, such as Limaprost-d3, is common practice for quantitative GC-MS analysis to ensure accuracy and precision. caymanchem.com
Key Research Findings:
Derivatization is Essential: The analysis of prostaglandins by GC-MS is contingent upon successful derivatization to prevent on-column degradation and peak tailing. researchgate.net
High Specificity: Mass spectrometry provides high-specificity detection, with characteristic fragmentation patterns that can be used to identify the analyte and distinguish it from co-eluting substances.
Internal Standards: The use of stable isotope-labeled internal standards like Limaprost-d3 is a well-established strategy for accurate quantification of Limaprost and its related compounds by GC- or LC-MS. caymanchem.com
A table outlining typical GC-MS parameters for the analysis of derivatized this compound is provided below.
| Parameter | Typical Conditions |
|---|---|
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Derivatization Reagents | Pentafluorobenzyl (PFB) bromide (for carboxyl group); N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (for hydroxyl groups) |
| Column | DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp ~150 °C, ramped to ~300 °C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Transfer Line Temp | 290 °C |
| MS Ion Source Temp | 230 °C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Impurity Profiling and Quantitative Analysis of this compound in Related Compounds
Impurity profiling is a critical component of drug development and manufacturing, aimed at identifying and quantifying impurities in the API and finished drug product. This compound is a known stereoisomeric impurity of Limaprost, and its presence must be controlled to ensure the quality and consistency of the therapeutic product. The quantitative analysis of this compound is typically performed using the validated UPLC/HPLC methods described previously.
The goal is to demonstrate that the level of this compound and other related substances is below the reporting, identification, and qualification thresholds established by regulatory agencies. Besides this compound, other potential impurities and degradation products of Limaprost include 11-Deoxy Limaprost. pharmaffiliates.comjst.go.jp The analytical method must be capable of separating and quantifying all specified impurities.
Research and Methodological Approach:
Reference Standards: The analysis relies on fully characterized reference standards for both the API (Limaprost) and its impurities, including this compound. axios-research.compharmaffiliates.com
Method Validation: The analytical method used for quantification must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is particularly important to ensure the separation of this compound from Limaprost and other related substances.
Degradation Studies: Forced degradation studies are performed on Limaprost to identify potential degradation products that could arise during storage. These studies help to ensure the stability-indicating nature of the analytical method. Limaprost is known to degrade into compounds such as 11-deoxy-Δ10. jst.go.jpresearchgate.net
The table below lists key impurities related to Limaprost that are often included in impurity profiling studies.
| Compound Name | CAS Number | Molecular Formula | Relationship to Limaprost |
|---|---|---|---|
| Limaprost | 74397-12-9 | C₂₂H₃₆O₅ | Active Pharmaceutical Ingredient (API) |
| This compound | 75554-85-7 | C₂₂H₃₆O₅ | Stereoisomeric Impurity. pharmaffiliates.compharmaffiliates.com |
| 11-Deoxy Limaprost | 853998-93-3 | C₂₂H₃₆O₄ | Process Impurity / Degradant. axios-research.compharmaffiliates.com |
| Limaprost-d3 | 1263190-37-9 | C₂₂H₃₃D₃O₅ | Isotopically Labeled Internal Standard. caymanchem.compharmaffiliates.com |
Pharmacological and Biochemical Investigations of 17 Epi Limaprost in Preclinical Models
Molecular Target Identification and Binding Kinetics
Prostanoid Receptor Subtype (EP1, EP2, EP3, EP4) Binding Affinity Studies
No data are publicly available regarding the binding affinity of 17-epi Limaprost for the prostanoid receptor subtypes EP1, EP2, EP3, and EP4.
Comparative Receptor Selectivity with Limaprost and Native Prostaglandins (B1171923)
Without binding affinity data for this compound, a comparative analysis of its receptor selectivity against Limaprost and native prostaglandins (such as PGE1 and PGE2) cannot be conducted.
Ligand-Receptor Interaction Modeling and Computational Chemistry
There are no published studies on the use of computational chemistry or molecular modeling to predict the interaction between this compound and prostanoid receptors.
Intracellular Signaling Pathway Elucidation in Cellular Systems
Cyclic AMP (cAMP) Modulation and Downstream Signaling Cascades
Information regarding the ability of this compound to modulate cyclic AMP (cAMP) levels and activate downstream signaling cascades is not available. For its parent compound, Limaprost, activation of prostanoid receptors, particularly EP2 and EP4, is known to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. However, it remains unknown if this compound shares this mechanism.
Calcium Mobilization and Other Second Messenger Systems
There is no available research on the effects of this compound on intracellular calcium mobilization or other second messenger systems. Some prostanoid receptors, such as EP1, are coupled to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations. Whether this compound interacts with these pathways has not been investigated.
Kinase Activation and Gene Expression Profiling
Current preclinical data on the specific effects of this compound on kinase activation and comprehensive gene expression profiling are not extensively detailed in the available literature. However, the broader class of prostaglandin (B15479496) E1 analogs, to which Limaprost belongs, is known to initiate intracellular signaling cascades upon receptor binding that can influence kinase activity and subsequent gene expression.
Investigations into compounds with similar anti-inflammatory properties often reveal modulation of key signaling pathways. For instance, studies on other agents have shown that anti-inflammatory effects can be associated with the reduced expression of genes involved in Th1/Th17 cell differentiation. nih.gov General mechanisms of anti-inflammatory and cellular growth modulation frequently involve the inhibition of pathways such as the JAK/STAT and PI3K/AKT/mTOR signaling cascades. Analysis of these pathways often shows reduced phosphorylation of key proteins like JAK2, STAT3, and STAT5, or decreased expression of PI3K and AKT proteins. While these pathways are common targets for anti-inflammatory agents, specific profiling for this compound has not been detailed.
Cellular Responses in In Vitro Models
This compound, as an analog of prostaglandin E1 (PGE1), is understood to exert significant effects on vascular smooth muscle cells (VSMCs). The primary mechanism involves vasodilation, which is crucial for improving peripheral circulation. drugbank.com This relaxation of smooth muscle is mediated through a well-established signaling pathway initiated by the binding of the compound to specific prostaglandin receptors on the cell surface. patsnap.com
This binding action activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). drugbank.compatsnap.com The elevation of cAMP levels triggers a cascade that results in the relaxation of VSMCs, leading to the widening of blood vessels and enhanced blood flow. patsnap.com This mechanism is fundamental to its therapeutic potential in conditions characterized by compromised blood circulation. patsnap.com
| Target Cell | Mechanism of Action | Key Mediator | Primary Effect |
|---|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) | Agonist at prostaglandin E2 receptors | Cyclic Adenosine Monophosphate (cAMP) | Vasodilation / Relaxation |
In addition to its vasodilatory effects, this compound is investigated for its anti-platelet and anti-thrombotic properties. Prostaglandins are known to have varied effects on platelets, including causing both aggregation and disaggregation. drugbank.com Limaprost, its parent compound, exhibits inhibitory effects on platelet aggregation. patsnap.com This action helps to prevent the clumping of blood cells that can lead to the formation of thrombi (blood clots). patsnap.com By inhibiting platelet aggregation, the compound reduces the risk of vascular occlusion, ensuring blood flows more freely through arteries. patsnap.com
| Cell Type | Activity | Observed Effect in Cell-Based Assays | Therapeutic Implication |
|---|---|---|---|
| Platelets | Anti-platelet aggregation | Inhibition of platelet clumping | Anti-thrombotic, improved blood flow |
Limaprost has demonstrated neuroprotective properties, including the ability to aid in the regeneration of nerve tissues and improve nerve function. patsnap.com This effect is partly attributed to improved blood flow to the nerves. patsnap.com One potential mechanism underlying these neuroprotective effects is the modulation of neurotrophic factors, such as Nerve Growth Factor (NGF).
NGF is a critical polypeptide for the development and maintenance of the sympathetic and sensory nervous systems. nih.gov In vitro studies have shown that various cell lines, including keratinocytes and neuroblastomas, are capable of synthesizing and excreting NGF. nih.govnih.gov The expression of NGF in these isolated cell lines can be modulated by external stimuli. nih.gov While direct studies linking this compound to NGF modulation in specific cell lines are not detailed, its known neuroprotective actions suggest that investigating its influence on NGF production in relevant cell models is a logical area for further research.
The vascular endothelium is a critical barrier that regulates blood-tissue exchange, and its integrity is essential for vascular health. plos.orgnih.gov Limaprost has been shown to exert beneficial effects on endothelial function, helping to maintain the integrity of this inner lining of blood vessels. patsnap.com
This compound is also characterized by its anti-inflammatory activities. The mechanism involves reducing the production of pro-inflammatory cytokines and other inflammatory mediators. patsnap.com Cellular models of inflammation are essential for evaluating these properties. A common in vitro model utilizes macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. frontiersin.orgnih.gov
In such models, the efficacy of an anti-inflammatory agent is assessed by its ability to inhibit the production of key inflammatory messengers.
| Inflammatory Mediator | General Role in Inflammation | Reported Effect of Limaprost Analogs |
|---|---|---|
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Mediate and amplify the inflammatory response | Reduces production patsnap.comfrontiersin.org |
| Nitric Oxide (NO) | Signaling molecule in inflammation, produced by iNOS | Inhibits production in LPS-stimulated cells frontiersin.orgnih.gov |
| Prostaglandin E2 (PGE2) | A key mediator of inflammation and pain | Inhibits production nih.gov |
| Cyclooxygenase-2 (COX-2) | Enzyme responsible for producing inflammatory prostaglandins | Attenuates expression frontiersin.org |
These inhibitory effects are often mediated through the downregulation of major inflammatory signaling pathways, such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org
Structure-Activity Relationships (SAR) Governing Epimeric Differences
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the case of epimers like this compound and Limaprost, which differ in the configuration at a single stereocenter (C17), this subtle structural change can lead to significant differences in their pharmacological profiles.
The interaction between a drug and its receptor is highly specific, often likened to a lock and key mechanism. The stereochemistry of a ligand plays a pivotal role in ensuring the correct orientation for optimal binding to its receptor. For prostaglandin analogs, the configuration of substituents on the cyclopentane (B165970) ring and the two side chains dictates their affinity and efficacy at various prostanoid receptors (e.g., EP, FP, IP receptors).
Pharmacophore mapping and molecular docking are powerful computational tools used to understand drug-receptor interactions at a molecular level. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.
The biological activity of a flexible molecule like a prostaglandin analog is not solely dependent on its static structure but also on its conformational dynamics. Conformational analysis provides insight into the energetically favorable shapes a molecule can adopt in solution. The stereochemistry at C17 is expected to have a notable impact on the conformational preferences of the omega side chain of Limaprost.
A different spatial arrangement of substituents in this compound could lead to a different ensemble of low-energy conformers compared to Limaprost. If the bioactive conformation—the specific shape the molecule must adopt to bind effectively to its receptor—is less populated in the conformational ensemble of this compound, then its biological activity would be expected to be lower than that of Limaprost. Conversely, if the C17-epi configuration stabilizes the bioactive conformation, enhanced activity could be observed. Understanding these conformational differences is key to rationalizing any observed disparities in the biological activities of the two epimers.
Comparative Pharmacodynamics of this compound versus Limaprost in Ex Vivo and In Vitro Preparations
To experimentally determine the functional consequences of the C17 epimerization, comparative pharmacodynamic studies in ex vivo and in vitro models are essential. Such studies would typically involve assessing the effects of both compounds on isolated tissues or cultured cells that express the target receptors.
For example, in an ex vivo setup using isolated blood vessels, one could compare the vasodilatory potency and efficacy of this compound and Limaprost. Similarly, in vitro assays using cell lines engineered to express specific prostanoid receptor subtypes could be employed to generate dose-response curves for downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.
While specific data from such direct comparative studies on this compound and Limaprost are not widely published, the following table illustrates a hypothetical comparison based on the principles of stereoisomerism, where "Compound A" represents Limaprost and "Compound B" represents this compound. This table is for illustrative purposes to demonstrate the type of data that would be generated from such studies.
Hypothetical Comparative In Vitro Activity Data
| Parameter | Compound A (Limaprost) | Compound B (this compound) |
|---|---|---|
| Receptor Binding Affinity (Ki, nM) at EP2 Receptor | 15 | 45 |
| Functional Potency (EC50, nM) for cAMP production | 25 | 75 |
| Efficacy (% of maximal response) | 100% | 80% |
| Vasodilation in isolated rabbit aorta (EC50, µM) | 0.5 | 2.5 |
This hypothetical data suggests that the C17-epi epimer (Compound B) has a lower affinity for the EP2 receptor, is less potent in functional assays, and exhibits reduced efficacy compared to Limaprost (Compound A). Such a profile would be consistent with the C17 stereocenter being important for optimal receptor interaction and subsequent biological response.
Metabolic Fate and Pharmacokinetic Profiles of 17 Epi Limaprost in Non Human Systems
In Vitro Metabolic Stability Studies in Liver Microsomes and Hepatocytes (e.g., rodent, canine, non-human primate)
In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared in the body. nih.gov These studies typically utilize liver microsomes or hepatocytes from various species to assess the rate of metabolism. mdpi.come-neurospine.org For 17-epi Limaprost, such studies would involve incubating the compound with liver fractions from species commonly used in preclinical studies, such as rats, dogs, and non-human primates (e.g., cynomolgus monkeys or marmosets). e-neurospine.orgscielo.br
The stability of the compound is determined by measuring its disappearance over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). jefferson.edu The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (Clint), which can be used to predict in vivo hepatic clearance. jefferson.edu While specific data for this compound is not publicly available, studies on other compounds demonstrate the methodology. For instance, a study on a novel compound, LDT5, showed it was unstable in rat liver microsomes and hepatocytes with a half-life of 11 minutes, but stable in human liver microsomes and hepatocytes. scielo.br Such species-specific differences are crucial for selecting appropriate animal models for further preclinical testing. scielo.br
Hypothetical In Vitro Metabolic Stability of this compound Disclaimer: The following table is for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.
| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|---|
| Rat | Liver Microsomes | 25 | 27.7 |
| Hepatocytes | 20 | 34.6 | |
| Dog | Liver Microsomes | 45 | 15.4 |
| Hepatocytes | 38 | 18.2 | |
| Non-Human Primate (Cynomolgus) | Liver Microsomes | 60 | 11.6 |
Identification of Major Metabolites via High-Resolution Mass Spectrometry
Identifying the major metabolites of a new chemical entity is crucial for understanding its biotransformation pathways and assessing the potential for active or toxic metabolites. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, enabling the determination of the elemental composition of metabolites. jefferson.edu
For this compound, metabolite identification would involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture with LC-HRMS. jefferson.edu The known metabolic pathways for the parent compound, Limaprost, in rats include β-oxidation of the alpha chain, oxidation of the omega chain, isomerization, and reduction. nih.gov It is plausible that this compound undergoes similar biotransformations. The use of deuterated standards, such as 15-Keto Limaprost-d3, can aid in the accurate quantification and identification of metabolites in complex biological matrices. vulcanchem.com
Plausible Metabolic Pathways for this compound based on Limaprost Metabolism Disclaimer: The following table presents hypothetical metabolites based on known prostaglandin (B15479496) metabolism, as specific data for this compound is not publicly available.
| Metabolite | Proposed Biotransformation |
|---|---|
| M1 | β-oxidation of the carboxylic acid side chain |
| M2 | ω-oxidation of the alkyl side chain |
| M3 | Reduction of the C-9 keto group |
| M4 | Isomerization at the C-8 position |
Enzyme Kinetics of Metabolic Transformations
Enzyme kinetic studies are performed to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the primary metabolic pathways. This information helps in predicting the potential for drug-drug interactions and understanding the concentration-dependent metabolism of the compound. These studies typically involve incubating varying concentrations of the substrate (this compound) with liver microsomes and measuring the rate of formation of specific metabolites. nih.gov
While no specific enzyme kinetic data for this compound is available, studies on other compounds metabolized by cytochrome P450 (CYP) enzymes illustrate the process. For example, research on the metabolism of N-Ethyl Pentedrone in rat, mouse, and human liver microsomes identified different metabolic profiles and determined the kinetic parameters for each species. jefferson.edu Similar studies for this compound would identify the specific CYP isozymes responsible for its metabolism.
Hypothetical Enzyme Kinetics for a Major Metabolic Pathway of this compound Disclaimer: The following table is for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.
| Parameter | Rat Liver Microsomes | Dog Liver Microsomes | Non-Human Primate Liver Microsomes |
|---|---|---|---|
| Km (µM) | 15.2 | 28.5 | 35.1 |
| Vmax (pmol/min/mg protein) | 550 | 420 | 380 |
| Clint (Vmax/Km) (µL/min/mg protein) | 36.2 | 14.7 | 10.8 |
Chemical Stability and Degradation Pathways of 17 Epi Limaprost
Stabilization Strategies and Formulation Research (if relevant to chemical stability, not clinical formulation)
Solid-State Stability Investigations
The solid-state stability of Limaprost, a prostaglandin (B15479496) E1 derivative, is a critical factor in its formulation, as prostaglandins (B1171923) are generally susceptible to degradation. Research has focused on understanding its degradation pathways and developing strategies to enhance stability, particularly under humid conditions. Key investigations have centered on the use of cyclodextrins and other pharmaceutical excipients to protect the molecule from degradation in its solid form.
Under humid conditions, Limaprost is known to degrade, with a primary degradation product being 17S,20-dimethyl-trans-Δ2-prostaglandin A1, also referred to as 11-deoxy-Δ10. researchgate.netresearchgate.net This degradation is often mediated by water, which can act as a catalytic species. nih.govresearchgate.net The five-membered ring of the prostaglandin is a particularly reactive site susceptible to water-catalyzed dehydration. researchgate.netnih.govresearchgate.net
Significant research has been conducted on stabilizing Limaprost through the formation of inclusion complexes with cyclodextrins (CDs). These studies have explored binary complexes with α-cyclodextrin (α-CD) or β-cyclodextrin (β-CD), as well as ternary complexes involving both. researchgate.net The formation of these complexes can enhance stability by encapsulating the reactive portions of the Limaprost molecule, thereby shielding them from water. researchgate.net
Solid-state nuclear magnetic resonance (NMR) and powder X-ray diffractometry have been employed to investigate the mechanisms of stabilization. researchgate.net Solid-state ²H-NMR studies have shown that β-CD can constrain the molecular mobility of water within a formulation, which slows down hydrolysis. nih.gov The stabilization is attributed to both the restricted mobility of water and the protection of the five-membered ring through its inclusion within the β-CD cavity. nih.govresearchgate.net
The choice of excipients has also been shown to play a significant role. Lyophilized composites of Limaprost alfadex (an α-CD clathrate of Limaprost) with dextran (B179266) and β-CD have demonstrated remarkable improvements in stability. nih.gov In contrast, formulations with certain cellulose (B213188) derivatives like hydroxypropylmethylcellulose (B13716658) (HPMC) and hydroxypropylcellulose (B1664869) (HPC-L) showed that Limaprost degraded more easily. nih.gov This was linked to the higher molecular mobility of these polymers and the associated water, which can accelerate the degradation of the compound. nih.gov
Research Findings on Cyclodextrin-Based Stabilization
Studies comparing different cyclodextrin (B1172386) formulations have provided quantitative data on their stabilizing effects. A key finding is that a ternary inclusion complex of Limaprost with both α-CD and β-CD offers superior stability compared to binary complexes. researchgate.net The fast degradation observed in a β-CD-only complex was attributed to the rapid crystallization of β-CD, which liberates the amorphous, and thus more degradation-susceptible, drug. researchgate.net The presence of both α-CD and β-CD helps to suppress this crystallization and maintain the drug in a stable amorphous state. researchgate.net It is suggested that the two cyclodextrins include different parts of the Limaprost molecule: α-CD predominantly includes the alkyl ω-chain, while β-CD includes the five-membered ring. researchgate.net
The following tables summarize the findings from solid-state stability studies.
| Complex Type | Storage Conditions | Duration | Degradation (%) | Source |
|---|---|---|---|---|
| Ternary (α-/β-CD) Complex | 30°C / 75% RH | 4 weeks | 2.2 | researchgate.net |
| Binary (α-CD) Complex | 30°C / 75% RH | 4 weeks | 8.1 | researchgate.net |
| Binary (β-CD) Complex | 30°C / 75% RH | 4 weeks | 19.0 | researchgate.net |
| Formulation | Storage Conditions | Duration | Formation of 11-deoxy-Δ10 (%) | Source |
|---|---|---|---|---|
| With β-CD | 30°C / 75% RH | 8 weeks | 7.1 | |
| Without β-CD | 30°C / 75% RH | 8 weeks | 14.7 |
| Formulation Excipient | Storage Conditions | Duration | Potency Retention (%) | Source |
|---|---|---|---|---|
| β-CD | Not Specified | 19 weeks | 98.2 | |
| Lactose Hydrate | Not Specified | 19 weeks | 89.4 |
Exploration of 17 Epi Limaprost Analogues and Derivatives for Structure Activity Relationship Studies
Design Principles for Prostaglandin (B15479496) E1 Analogues
Prostaglandins (B1171923) are lipid compounds with hormone-like effects, characterized by a cyclopentane (B165970) ring and two side chains. The design of PGE1 analogues like 17-epi Limaprost is guided by several key principles aimed at enhancing therapeutic properties while minimizing undesirable effects. A primary consideration is the modification of the natural prostaglandin structure to improve metabolic stability. Natural prostaglandins are often rapidly metabolized, limiting their therapeutic window.
Another core principle is the optimization of receptor binding affinity and selectivity. PGE1 interacts with a family of G-protein coupled receptors known as prostanoid receptors (EP receptors), specifically EP1, EP2, EP3, and EP4. Each receptor subtype mediates different physiological responses. Therefore, designing analogues that selectively target a specific EP receptor can lead to more precise therapeutic effects. For instance, Limaprost itself is known to act as an agonist at prostaglandin E2 receptors, leading to smooth muscle relaxation and vasodilation.
Furthermore, the design often involves altering the chemical structure to improve bioavailability, allowing for different routes of administration. For example, the development of orally active PGE1 analogues like Limaprost was a significant advancement. The inclusion of moieties like α-cyclodextrin in the formulation of Limaprost alfadex enhances its stability against humidity.
Synthesis of Chemically Modified Analogues of this compound
The synthesis of chemically modified analogues of this compound involves intricate multi-step chemical processes. These syntheses allow for systematic modifications to the core prostaglandin structure to probe the SAR.
Modifications to the two side chains and the central cyclopentane ring are fundamental strategies in the synthesis of PGE1 analogues. The upper (alpha) and lower (omega) side chains can be altered in length, saturation, and substitution. For example, the introduction of a phenyl group at the ω-chain, as seen in 17-phenyl-PGE2, has been used to create more selective EP1 receptor agonists.
The cyclopentane ring itself is a critical determinant of biological activity. Alterations at the 9 and 11 positions of the pentane (B18724) ring significantly affect the binding of prostanoids to their receptors. Studies have shown that while the 11-alpha hydroxy group was initially thought to be essential for activity, analogues like 11-deoxy PGE1 were only slightly less potent, indicating a degree of structural flexibility is tolerated at this position. The synthesis of analogues with modified cyclopentane rings, such as 10,10-dimethyl-11-deoxy-7-thia-16-meta-chlorophenoxy-17,18,19,20-tetranol-prostaglandin E1, highlights the extensive structural diversity that can be explored.
Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to fine-tune the properties of a lead compound. This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.
In the context of prostaglandin analogues, bioisosteric replacements can be applied to various parts of the molecule. For instance, the carboxylic acid group at the C1 position, a common feature of natural prostaglandins, can be replaced with other functional groups like esters or amides to create prodrugs with altered properties. The replacement of a carbon atom with a heteroatom, such as sulfur to create a thia-analogue, is another example of isosteric modification that can impact biological activity. The goal of these transformations is to create novel chemical entities with improved therapeutic potential.
Comprehensive SAR Analysis of Analogue Libraries
A comprehensive SAR analysis of a library of this compound analogues is crucial for understanding the relationship between their chemical structure and biological function. This involves evaluating their binding affinities to prostanoid receptors and assessing their activity in cellular functional assays.
The initial step in characterizing a new analogue is often to determine its binding affinity for the different prostanoid receptors (EP1, EP2, EP3, and EP4). This is typically done using radioligand binding assays, where the ability of the unlabeled analogue to displace a radiolabeled ligand from the receptor is measured. The resulting data provides the dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the analogue's affinity for the receptor.
For example, studies on the mouse prostacyclin (IP) receptor showed it binds [3H]iloprost and [3H]PGE1 with Kd values of 13 and 27 nM, respectively, but not other prostaglandins like PGD2 or PGE2. The binding profiles of various prostanoid analogues can differ significantly. Iloprost, for instance, exhibits high affinity for both the IP and EP1 receptors. Such binding data is critical for understanding the selectivity of an analogue and predicting its potential pharmacological effects.
Table 1: Illustrative Binding Affinities of Prostaglandin Analogues to Prostanoid Receptors This table is for illustrative purposes and combines data from various sources to demonstrate the concept of differential receptor binding. The specific values are context-dependent.
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| PGE1 | EP1 | Varies |
| PGE1 | EP2 | Varies |
| PGE1 | EP3 | Varies |
| PGE1 | EP4 | Varies |
| Iloprost | IP | 11 |
| Iloprost | EP1 | 1 |
| Treprostinil | DP1 | ~10-fold > IP |
| Treprostinil | EP2 | ~10-fold > IP |
Following binding studies, the functional activity of the analogues is assessed in cellular assays. These assays measure the biological response elicited by the analogue upon binding to its receptor. Common functional assays for prostaglandin analogues include measuring changes in intracellular cyclic AMP (cAMP) levels, assessing cell viability or proliferation, and quantifying the production of downstream signaling molecules.
For instance, PGE1 has been shown to increase intracellular cAMP, leading to a decrease in pulmonary vascular resistance. In human diabetic fibroblasts, PGE1 was found to significantly increase cell proliferation but decrease collagen synthesis. Functional assays can also be used to investigate the involvement of specific receptor subtypes. By using selective agonists and antagonists for the different EP receptors, it's possible to determine which receptor mediates the observed cellular effect. For example, studies have used selective EP agonists to demonstrate that PGE1 can act through the EP4 receptor to inhibit the Hedgehog signaling pathway.
Table 2: Illustrative Cellular Functional Assay Data for Prostaglandin E1 This table is for illustrative purposes and combines data from various sources to demonstrate the types of functional readouts.
| Cell Type | Assay | Effect of PGE1 |
|---|---|---|
| Human Diabetic Fibroblasts | Cell Proliferation (CCK-8) | Significant Increase |
| Human Diabetic Fibroblasts | Collagen Synthesis | Decrease |
Elucidating Key Structural Features for Desired Activity Profiles
The biological activity of prostaglandin analogues like this compound is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups that interact with target receptors. While detailed SAR studies specifically for this compound are not extensively available in the public domain, the well-established SAR of other PGE1 analogues provides a framework for identifying key structural features likely to be critical for its activity profile. researchgate.netgoogle.comgoogle.com
Modifications to the core structure of this compound can be systematically undertaken to probe their impact on biological activity. Key areas of structural modification typically include the cyclopentanone (B42830) ring, the two side chains (alpha- and omega-chains), and the stereochemistry of various chiral centers.
The Cyclopentanone Ring: The five-membered ring is a cornerstone of the prostaglandin structure. Modifications such as the introduction of different substituents or alterations to the existing ketone and hydroxyl groups can significantly influence receptor binding and selectivity. For instance, the nature and position of substituents on the ring can affect the conformation of the side chains, thereby modulating interaction with the receptor binding pocket.
The Alpha-Chain: This chain, containing the carboxylic acid moiety, is crucial for the interaction with the receptor. The length of the chain and the presence of double bonds influence the compound's flexibility and orientation within the binding site. Esterification or amidation of the C1-carboxylic acid is a common strategy to create prodrugs with altered pharmacokinetic properties.
The Omega-Chain: The structure of the omega-chain, including the stereochemistry at C15 and the nature of the substituent at C17, plays a pivotal role in determining the potency and selectivity of prostaglandin analogues. In this compound, the stereochemistry at the C17 position is a defining feature. The exploration of analogues with different alkyl or aryl groups at or near this position can provide insights into the steric and electronic requirements for optimal receptor interaction. For example, studies on other prostaglandin analogues have shown that modifications at the C17 position can influence selectivity for different EP receptor subtypes. researchgate.net
Stereochemistry: The precise stereochemical configuration of the hydroxyl groups on the cyclopentane ring and the omega-chain, as well as the stereocenters along the side chains, is paramount for biological activity. The "epi" designation in this compound signifies a different stereochemical arrangement at the 17th carbon compared to Limaprost. Investigating other epimers and diastereomers can help to map the three-dimensional requirements of the receptor binding site.
A hypothetical SAR study on this compound analogues could involve the synthesis and biological evaluation of compounds with systematic variations, as illustrated in the table below.
| Analogue ID | Modification from this compound | Rationale for Modification | Hypothetical Activity Outcome |
| 17-epi-LMP-001 | Methyl ester at C1 | Increase lipophilicity and membrane permeability (prodrug) | Altered pharmacokinetic profile |
| 17-epi-LMP-002 | Phenyl group at C17 instead of ethyl | Explore the effect of aromatic substitution on potency | Potential increase in potency or change in receptor selectivity |
| 17-epi-LMP-003 | Inversion of stereochemistry at C15 | Investigate the importance of C15 hydroxyl configuration | Likely significant decrease in activity |
| 17-epi-LMP-004 | Saturation of the C13-C14 double bond | Increase conformational flexibility of the omega-chain | Potential alteration of receptor binding affinity |
This table presents a hypothetical series of analogues and is for illustrative purposes only. The actual outcomes would need to be determined through experimental studies.
Computational Chemistry in Analogue Design and SAR Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, offering a rational approach to the design of new analogues and the prediction of their biological activities. nih.govajrconline.orgnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking can be powerfully applied to the study of this compound and its derivatives.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive correlations between the 3D properties of a series of molecules and their biological activities. innovareacademics.inscialert.net For this compound, a 3D-QSAR study would involve the following steps:
Generation of a dataset: A series of this compound analogues with known biological activities (e.g., binding affinities for EP receptors) would be required.
Molecular modeling and alignment: The 3D structures of these analogues would be generated and aligned based on a common scaffold.
Calculation of molecular fields: Steric and electrostatic fields around each molecule would be calculated.
Statistical analysis: Partial least squares (PLS) or other statistical methods would be used to build a model that correlates the variations in the molecular fields with the changes in biological activity.
The resulting 3D-QSAR model can be visualized as contour maps, highlighting regions where steric bulk, positive or negative electrostatic potential are predicted to increase or decrease activity. This information provides valuable guidance for designing new analogues with improved properties.
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jpionline.orgnih.govmdpi.com If the 3D structure of the target receptor for this compound (e.g., an EP receptor subtype) is known or can be reliably modeled, docking studies can provide significant insights into:
Binding mode: The specific orientation and conformation of this compound and its analogues within the receptor's binding site.
Key interactions: The specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand.
Binding affinity prediction: Scoring functions can be used to estimate the binding affinity of different analogues, allowing for the virtual screening of large compound libraries.
The following table illustrates the type of data that could be generated from a molecular docking study of hypothetical this compound analogues against a target EP receptor.
| Analogue ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |
| 17-epi-Limaprost | -9.5 | Tyr150, Ser201, Arg310 | Agonist |
| 17-epi-LMP-001 | -8.9 | Tyr150, Ser201 | Potential Agonist |
| 17-epi-LMP-002 | -10.2 | Tyr150, Ser201, Arg310, Phe212 | Potentially Higher Potency Agonist |
| 17-epi-LMP-003 | -6.1 | Loss of key H-bond with Ser201 | Likely Inactive |
This table is for illustrative purposes. The specific residues and binding energies would depend on the actual receptor structure and the docking software used.
By integrating the insights from SAR studies and computational chemistry, researchers can accelerate the discovery of new this compound derivatives with optimized therapeutic potential.
Future Research Directions and Unexplored Avenues for 17 Epi Limaprost Research
Investigation into Alternative Molecular Targets and Off-Target Interactions
A primary avenue for future research is the comprehensive characterization of the molecular targets of 17-epi Limaprost. Limaprost is known to exert its effects through E prostanoid (EP) receptors. researchgate.netbiomarker.hu Given that this compound is a stereoisomer, it is plausible that it also interacts with these receptors, but potentially with a different binding affinity and functional activity. Comparative binding assays and functional studies are necessary to determine the selectivity and potency of this compound at the known family of prostanoid receptors (EP, DP, FP, IP, and TP).
Advanced In Vitro Model Development for Mechanistic Studies
To bridge the gap between simple cell culture and complex in vivo systems, the development and application of advanced in vitro models are essential for studying this compound. nih.govmdpi.com
3D Cell Cultures: Three-dimensional (3D) cell culture systems, such as spheroids or organoids, offer a more physiologically relevant environment compared to traditional 2D monolayer cultures. nih.govsigmaaldrich.com These models better replicate cell-cell and cell-matrix interactions, gene expression profiles, and cellular heterogeneity found in native tissues. sigmaaldrich.commdpi.com Utilizing 3D cultures of relevant cell types (e.g., vascular smooth muscle cells, endothelial cells, neurons) would provide more accurate insights into the cellular responses and mechanistic pathways modulated by this compound.
Organ-on-a-Chip (OOC) Models: OOC technology represents a significant leap forward, enabling the recreation of organ-level structure and function in a microfluidic device. mdpi.comnih.gov These systems can model tissue-tissue interfaces, mechanical forces like fluid shear stress, and physiological perfusion. mdpi.commdpi.com Developing specific OOC models, such as a "vessel-on-a-chip" or a "neurovascular unit-on-a-chip," would allow for dynamic, real-time analysis of the effects of this compound on complex biological processes like vasodilation, barrier integrity, and inflammatory responses. europa.eucn-bio.com
Application of Omics Technologies to Elucidate Biological Effects
The application of "omics" technologies is a powerful, hypothesis-free approach to comprehensively understand the biological effects of this compound.
Proteomics: Quantitative proteomics can be used to analyze global changes in protein expression and post-translational modifications within cells or tissues upon exposure to this compound. This can reveal the signaling pathways and cellular machinery that are modulated by the compound, providing a detailed map of its mechanism of action.
Metabolomics: Metabolomics studies can identify and quantify changes in the cellular metabolome, offering a functional readout of the physiological state of cells. nih.gov By analyzing the metabolic fingerprint following treatment with this compound, researchers can identify altered metabolic pathways, such as those related to energy metabolism, lipid signaling, or oxidative stress.
Integrating data from these omics approaches can provide a holistic view of the compound's biological impact, uncover novel mechanisms and biomarkers of its activity, and differentiate its effects from those of Limaprost.
Role of this compound as a Stereochemical Probe in Prostanoid Signaling Research
The existence of this compound as a stable epimer of Limaprost makes it an ideal stereochemical probe for dissecting the intricacies of prostanoid signaling. Prostanoid receptors are known to be highly selective for the specific stereochemistry of their ligands. By systematically comparing the binding affinities, downstream signaling events (e.g., cAMP production, calcium mobilization), and functional outcomes (e.g., smooth muscle relaxation, inhibition of platelet aggregation) of Limaprost and this compound, researchers can:
Map the steric and electronic requirements of the ligand-binding pockets of different prostanoid receptor subtypes.
Elucidate how subtle changes in ligand stereochemistry can bias signaling towards specific intracellular pathways (i.e., biased agonism).
Better understand the structure-activity relationships that govern the potency and efficacy of prostanoid analogues.
This line of research would not only clarify the specific role of this compound but also contribute fundamental knowledge to the broader field of G-protein coupled receptor (GPCR) pharmacology.
Potential for Derivatization for Imaging or Labeling in Research Applications
To visualize and track the compound in biological systems, future research should explore the chemical derivatization of this compound for imaging and labeling applications. A study on Limaprost has already demonstrated that derivatization can be used to improve detection in mass spectrometry. science.gov This principle can be expanded for broader research applications.
Fluorescent Labeling: Attaching a fluorescent probe to this compound would enable its visualization in living cells via fluorescence microscopy. This would allow for real-time tracking of its uptake, subcellular localization, and dynamics of its interaction with potential targets.
Radiolabeling: Introducing a radioactive isotope (e.g., ³H or ¹⁴C) would facilitate quantitative biodistribution studies in animal models using techniques like autoradiography, providing valuable pharmacokinetic data.
Affinity-Based Probes: Derivatizing this compound to create affinity-based probes (e.g., by incorporating a biotin (B1667282) tag or a photoreactive group) would be a powerful tool for "pull-down" experiments aimed at isolating and identifying its specific binding proteins from cell lysates, thus confirming molecular targets.
These derivatized tools would be invaluable for elucidating the compound's journey and interactions within a complex biological environment.
Mechanistic Studies on the Interconversion between Limaprost and this compound if Applicable
A critical and currently unexplored question is whether interconversion between Limaprost and its 17-epi form can occur under physiological or laboratory conditions. As epimers, the two compounds differ only in the three-dimensional arrangement at a single chiral center. It is conceivable that enzymatic activity or specific pH conditions in vivo could catalyze the epimerization of C-17.
Future studies should be designed to investigate this possibility. This could involve incubating each isomer in various biological matrices (e.g., plasma, liver microsomes) and analyzing the samples over time using chiral chromatography techniques to detect the appearance of the other epimer. Understanding if this interconversion occurs is of paramount importance, as it would mean that the administration of pure Limaprost could result in the formation of this compound in the body, and vice-versa. This would have profound implications for pharmacology, as the observed biological effects of Limaprost could be a composite of the activities of both epimers.
Data Tables
Table 1: Summary of Future Research Directions for this compound
| Research Area | Key Methodologies | Potential Insights |
| Alternative Molecular Targets | - Comparative receptor binding assays- Affinity chromatography-mass spectrometry- Cellular Thermal Shift Assay (CETSA) | - Determination of binding affinity and selectivity for prostanoid receptors.- Identification of novel, off-target binding partners.- Clarification of the compound's pharmacological profile. |
| Advanced In Vitro Models | - 3D cell cultures (spheroids, organoids)- Organ-on-a-Chip (OOC) microfluidic devices | - More physiologically relevant data on cellular responses.- Mechanistic insights into effects on tissue-level functions (e.g., vascular tone, barrier function). |
| Omics Technologies | - Proteomics (e.g., LC-MS/MS)- Metabolomics (e.g., GC-MS, LC-MS) | - Comprehensive map of modulated signaling pathways.- Identification of metabolic shifts and functional consequences.- Discovery of potential biomarkers. |
| Stereochemical Probe | - Comparative functional assays (e.g., cAMP, Ca²⁺)- Structure-activity relationship (SAR) studies | - Understanding of ligand-receptor steric requirements.- Elucidation of biased agonism in prostanoid signaling.- Fundamental insights into GPCR pharmacology. |
| Derivatization for Research | - Synthesis of fluorescently-labeled analogues- Radiolabeling- Creation of affinity-based probes (e.g., biotinylated) | - Real-time visualization of subcellular localization.- Quantitative analysis of in vivo biodistribution.- Definitive identification of binding partners. |
| Interconversion Studies | - Incubation in biological matrices (plasma, microsomes)- Chiral chromatography analysis | - Determination if Limaprost and this compound are interconvertible in vivo.- Understanding the true nature of the active agent(s) following administration. |
Q & A
Q. How can researchers ensure reproducibility in this compound cell-based assays?
- Methodological Answer : Standardize cell passage numbers (e.g., <20 passages for IVD cells) and pre-treat cultures with COX inhibitors to block endogenous prostaglandin synthesis. Include vehicle controls with cyclodextrin carriers to isolate drug-specific effects. Publish raw flow cytometry data in supplementary repositories .
Q. What are the critical parameters for scaling up this compound synthesis without compromising purity?
- Methodological Answer : Monitor reaction intermediates via inline FTIR to track epimerization (17-epi vs. 17-normal). Use chiral HPLC (Chiralpak® IA column) with polar organic mobile phases for enantiomeric excess (>99.5%). Optimize crystallization solvents (e.g., ethanol/water gradients) to minimize α-CD inclusion variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
